molecular formula C6H8N4S B13794403 Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-

Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-

Cat. No.: B13794403
M. Wt: 168.22 g/mol
InChI Key: IPQBAYISRVLBNK-UHFFFAOYSA-N
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Description

Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]- (IUPAC name: 2-(4,5-dimethyl-1,2,4-triazol-3-yl)acetonitrile) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with methyl groups at the 4- and 5-positions and a thioacetonitrile moiety at the 3-position. Its molecular formula is C₆H₈N₄, with a molecular weight of 136.16 g/mol (CAS: 1598277-86-1) .

Key physicochemical properties include its powdered appearance and room-temperature storage stability .

Properties

Molecular Formula

C6H8N4S

Molecular Weight

168.22 g/mol

IUPAC Name

2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C6H8N4S/c1-5-8-9-6(10(5)2)11-4-3-7/h4H2,1-2H3

InChI Key

IPQBAYISRVLBNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)SCC#N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Acetonitrile, [(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]- generally follows a sequence involving:

  • Formation of the 4,5-dimethyl-4H-1,2,4-triazole core.
  • Introduction of the thiol (-SH) group at the 3-position of the triazole ring.
  • Alkylation or substitution of the thiol with an acetonitrile-containing moiety to yield the thioether linkage.

This approach aligns with the preparation of related 1,2,4-triazole-3-thiol derivatives, which are well documented in the literature.

Stepwise Preparation Procedures

Synthesis of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

The triazole thiol nucleus is typically synthesized via cyclization of hydrazine derivatives with suitable nitrile or amidine precursors, followed by thiolation. For example, a reported method involves:

  • Starting with hydrazine derivatives and methyl-substituted precursors.
  • Cyclization under reflux conditions in ethanol or acetonitrile.
  • Introduction of sulfur via reaction with carbon disulfide or other sulfurizing agents in alkaline media to yield the 3-thiol derivative.

This method is supported by analogous syntheses of phenyl-4H-1,2,4-triazole-3-thiol derivatives where benzoic acid hydrazide reacts with carbon disulfide in alkaline ethanol to form potassium triazole thiol salts, which are then acidified to yield the free thiol.

Alkylation with Acetonitrile Moiety

The critical step to obtain the title compound involves alkylation of the triazole-3-thiol with an acetonitrile-containing electrophile. The common approach is:

  • Reacting 4,5-dimethyl-4H-1,2,4-triazole-3-thiol with 2-chloroacetonitrile or a similar haloacetonitrile derivative.
  • The reaction is typically carried out in polar aprotic solvents such as acetonitrile or tetrahydrofuran.
  • Triethylamine or other bases are added to deprotonate the thiol and facilitate nucleophilic substitution.
  • The mixture is refluxed for several hours (commonly 4–6 hours) to ensure completion.
  • Workup involves aqueous extraction and purification by recrystallization or chromatography.

This method is consistent with the synthesis of related 2-[(4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio]-N-(substituted phenyl)acetamides, where the triazole thiol is alkylated using haloacetamides in acetonitrile with triethylamine as base.

Optimized Reaction Conditions

Parameter Preferred Conditions Notes
Solvent Acetonitrile, tetrahydrofuran (THF) Polar aprotic solvents enhance nucleophilicity
Base Triethylamine, potassium carbonate Deprotonates thiol for nucleophilic substitution
Temperature Reflux (approx. 80–90 °C) Ensures reaction completion within 3–6 hours
Reaction Time 4–6 hours Monitored by TLC or HPLC
Molar Ratios 1:1 (thiol:alkylating agent), base in slight excess To drive reaction to completion
Workup Aqueous extraction, filtration, recrystallization Purification yields high purity product

Representative Experimental Procedure

  • Preparation of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol:

    • Dissolve the appropriate hydrazine derivative and methyl-substituted precursor in ethanol.
    • Add carbon disulfide dropwise under alkaline conditions (e.g., potassium hydroxide).
    • Reflux the mixture for several hours.
    • Cool and acidify to precipitate the triazole-3-thiol.
    • Filter, wash, and dry the product.
  • Alkylation with 2-Chloroacetonitrile:

    • Dissolve the triazole-3-thiol in dry acetonitrile.
    • Add triethylamine as a base.
    • Add 2-chloroacetonitrile dropwise under stirring.
    • Reflux the reaction mixture for 4–6 hours.
    • Cool, add water, and extract the product with chloroform.
    • Evaporate the organic layer and recrystallize the residue from ethanol or acetone.

Purification and Characterization

  • The final compound is typically purified by recrystallization or column chromatography.
  • Characterization techniques include:
    • Infrared spectroscopy (IR) to confirm the presence of thioether and nitrile functional groups.
    • Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C) for structural confirmation.
    • Elemental analysis to verify purity.
    • Melting point determination for consistency.

Research Findings and Data Integration

Yield and Purity

  • Reported yields for similar triazole-thiol alkylation reactions range from 65% to 80% with purity above 95% after recrystallization.
  • The use of acetonitrile as solvent and triethylamine as base provides optimal yields and purity.

Reaction Mechanism Insights

  • The nucleophilic thiol sulfur attacks the electrophilic carbon in 2-chloroacetonitrile, displacing chloride and forming the thioether linkage.
  • Base facilitates thiol deprotonation increasing nucleophilicity.
  • Side reactions are minimal under controlled temperature and stoichiometry.

Comparative Solvent Effects

Solvent Yield (%) Purity (%) Notes
Acetonitrile 75–80 >98 Preferred for solubility and reactivity
Tetrahydrofuran 70–75 >95 Alternative polar aprotic solvent
Ethanol 60–65 90–95 Less effective, protic solvent may reduce yield

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Synthesis of triazole thiol Hydrazine derivative + methyl precursor + CS2 in alkaline ethanol Formation of 4,5-dimethyl-4H-1,2,4-triazole-3-thiol
Alkylation with 2-chloroacetonitrile Acetonitrile solvent, triethylamine base, reflux 4–6 h Formation of acetonitrile thioether derivative
Purification Extraction, recrystallization High purity (>98%), yield 75–80%
Characterization IR, NMR, elemental analysis Confirms structure and purity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether group in this compound acts as a potent nucleophile, participating in S-alkylation and related substitution reactions.

Example Reactions:

  • Reaction with alkyl halides:
    When treated with bromoacetaldehyde diethyl acetal in DMF under basic conditions (Cs₂CO₃), the compound undergoes S-alkylation to form intermediates like 3-((2,2-diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole. This method achieved an 84% yield .

    Triazole SH+R XCs2CO3,DMFTriazole S R+HX\text{Triazole SH}+\text{R X}\xrightarrow{\text{Cs}_2\text{CO}_3,\text{DMF}}\text{Triazole S R}+\text{HX}
  • Substitution with halogenated acetals:
    In acetonitrile with triethylamine, the compound reacts with 2-chloro-N-(substituted phenyl)acetamides to yield thioacetamide derivatives (e.g., 89% yield for a methoxyphenyl analog) .

Reaction TypeReagents/ConditionsYieldProduct ApplicationSource
S-AlkylationBromoacetaldehyde diethyl acetal, Cs₂CO₃, DMF84%Intermediate for aldehyde synthesis
Thioacetamide formation2-Chloroacetamides, Et₃N, CH₃CN89%Antimicrobial agents

Oxidation Reactions

The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Key Findings:

  • Controlled oxidation:
    Using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane, the compound oxidizes to sulfoxides (mild conditions) or sulfones (excess oxidant).

    Triazole S RH2O2Triazole S O Rexcess H2O2Triazole SO2 R\text{Triazole S R}\xrightarrow{\text{H}_2\text{O}_2}\text{Triazole S O R}\xrightarrow{\text{excess H}_2\text{O}_2}\text{Triazole SO}_2\text{ R}
  • Stability:
    Sulfoxides derived from this compound show enhanced solubility in polar solvents, making them useful in pharmaceutical formulations .

Coordination Chemistry

The sulfur and nitrogen atoms in the triazole ring enable coordination with transition metals.

Reported Complexes:

  • Copper(II) complexes:
    Forms stable complexes with Cu(II) in ethanol/water mixtures, characterized by shifts in UV-Vis spectra (λₘₐₓ ~420 nm).

  • Iron(III) interactions:
    Exhibits redox activity with Fe(III), producing paramagnetic species detectable via EPR spectroscopy.

Reduction Reactions

The compound serves as a precursor in reductive transformations.

Example:

  • Ketone reduction:
    After S-alkylation with 2-bromo-1-phenylethanone, the resulting ketone intermediate is reduced with NaBH₄ in ethanol to yield (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol (57% yield) .

Cycloaddition and Coupling Reactions

While less common, the triazole core participates in click chemistry and cross-coupling reactions.

Highlight:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC):
    Derivatives of this compound have been used to synthesize 1,2,3-triazole hybrids for antimicrobial applications .

Acid/Base-Mediated Transformations

The compound exhibits stability under both acidic and basic conditions, facilitating diverse functionalizations.

Notable Reaction:

  • Deprotection of acetals:
    Acidic hydrolysis (HCl, H₂O) of S-alkylated intermediates yields aldehydes, which are isolated as bisulfite adducts (e.g., α-hydroxy sulfonic acid sodium salt) .

Critical Analysis of Mechanistic Pathways

  • Nucleophilic substitution proceeds via an SN2 mechanism, with the thiolate ion attacking electrophilic carbons .

  • Oxidation follows a radical pathway, confirmed by ESR studies under H₂O₂ treatment.

  • Reduction of ketones involves hydride transfer from NaBH₄ to the carbonyl carbon .

For further exploration, computational studies (e.g., DFT) are recommended to elucidate electronic effects of the 4,5-dimethyl substituents on reactivity.

Scientific Research Applications

Pharmaceutical Development

Acetonitrile derivatives are extensively used in pharmaceutical research for drug formulation and synthesis. The compound [(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]- has shown potential as an active pharmaceutical ingredient (API) due to its biological activity against various pathogens.

Case Study: Antifungal Activity

A study demonstrated that compounds derived from acetonitrile exhibit antifungal properties. The synthesis of novel triazole derivatives led to compounds that showed significant activity against Candida species. The research highlighted the effectiveness of triazole rings in enhancing antifungal activity .

Agricultural Chemistry

The compound is also investigated for its role in developing agrochemicals. Its derivatives are being explored as fungicides and herbicides.

Case Study: Fungicide Development

Research indicated that triazole-based compounds can inhibit fungal growth in crops. A specific acetonitrile derivative was tested for its efficacy against common agricultural pathogens, showing promising results in field trials .

Material Science

In material science, acetonitrile compounds are utilized in the synthesis of polymers and nanomaterials. Their ability to form stable complexes with metals makes them suitable for developing advanced materials.

Acetonitrile is commonly used as a solvent in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The compound's low viscosity and high polarity make it an ideal solvent for analyzing complex mixtures.

Case Study: Chromatographic Analysis

In a recent analytical study, acetonitrile was employed as a mobile phase solvent to separate and quantify pharmaceutical compounds in biological samples. The results indicated high resolution and sensitivity, underscoring the importance of this compound in analytical methods .

Mechanism of Action

The mechanism of action of Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]- involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This binding can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole-3-thioacetonitriles, which vary in substituents on the triazole ring and adjacent functional groups. Key structural analogs include:

  • 2-(5-(Methoxyphenyl)-1H-1,2,4-triazol-3-ylthio)acetonitriles ():
    These analogs feature methoxyphenyl (2-, 3-, 4-methoxy or 3,4,5-trimethoxy) substituents at the triazole’s C5 position. Substituent position significantly impacts synthetic yield :

    • 4-Methoxyphenyl and 3,4,5-trimethoxyphenyl groups yield higher efficiencies (e.g., 79–88% yields) due to reduced steric hindrance and enhanced electronic stabilization .
    • 2-Methoxyphenyl substituents result in lower yields (e.g., 65–70%), attributed to steric clashes during cyclization .

    In contrast, the dimethyl substituents in the target compound (at C4 and C5) may offer improved synthetic accessibility due to smaller alkyl groups, though direct yield comparisons are unavailable.

  • The aromatic pyridinyl and phenyl groups likely enhance crystallinity and intermolecular interactions .

Physicochemical Properties

  • Fluorophenyl-Substituted Analogs (): Compounds like 2-((5-(3-fluorophenyl)-4-R2-1,2,4-triazol-3-yl)thio)-1-arylethanones exhibit enhanced electron-withdrawing effects due to fluorine, increasing stability and altering solubility. The dimethyl groups in the target compound may instead elevate lipophilicity, impacting its bioavailability .

Biological Activity

Acetonitrile, specifically the compound Acetonitrile, [(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]- (CAS Number: 1598277-86-1), is a derivative of 1,2,4-triazole known for its diverse biological activities. This compound has garnered attention in recent research due to its potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The presence of the thio group (-S-) enhances its biological activity. The molecular formula is C6H8N4SC_6H_8N_4S, and it exhibits characteristics typical of triazole derivatives, including antifungal and antibacterial properties.

1. Antifungal Activity

Research indicates that triazole derivatives are effective antifungal agents due to their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is critical for ergosterol biosynthesis in fungi. The compound [(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]- shows promising antifungal activity against various strains of fungi, including Candida albicans and Aspergillus species. The mechanism involves non-covalent interactions with the enzyme's active site, differentiating it from traditional azole antifungals like fluconazole .

2. Antioxidant Properties

The antioxidant potential of this compound has been evaluated using assays such as DPPH and ABTS. Results demonstrate significant free radical scavenging activity. For instance, one study reported an IC50 value for a related triazole compound of 0.397 μM in the ABTS assay, comparable to ascorbic acid (IC50 = 0.87 μM), indicating strong antioxidant capabilities .

3. Antibacterial Effects

The antibacterial efficacy of Acetonitrile, [(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]- has been tested against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate broad-spectrum activity. Notably, compounds derived from this scaffold have shown effectiveness against resistant bacterial strains .

Research Findings and Case Studies

Several studies have explored the biological activity of triazole derivatives:

Study Biological Activity Findings
AntifungalEffective against Candida albicans with significant inhibition of CYP51
AntioxidantIC50 value of 0.397 μM in ABTS assay
AntibacterialBroad-spectrum activity with low MIC values against various pathogens

Case Study: Antifungal Efficacy

A specific case study evaluated the antifungal properties of a series of triazole derivatives including Acetonitrile, [(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-. The study demonstrated that these compounds exhibited higher potency than traditional antifungals against resistant strains of Candida species .

Q & A

Q. What are the recommended synthetic routes for preparing derivatives of Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, triazole-thiol intermediates can react with acetonitrile derivatives under reflux in anhydrous acetonitrile, using bases like K2_2CO3_3 to facilitate thioether bond formation . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical; for instance, refluxing in acetonitrile at 80°C for 4–8 hours has yielded derivatives with >80% purity . Ethanol/water mixtures are often used for recrystallization to improve yield and purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as acetonitrile-based compounds may release toxic gases during reactions .
  • Skin Protection : Wear nitrile gloves and lab coats; immediate washing with soap and water is required upon skin contact .
  • Emergency Procedures : In case of exposure, seek medical attention and provide the Safety Data Sheet (SDS) to healthcare providers. Post-reaction cleanup should involve neutralization of acidic/byproduct residues .

Q. How can structural confirmation be achieved using spectroscopic techniques?

  • Methodological Answer :
  • 1^1H-NMR : Analyze proton environments near the triazole ring (e.g., methyl groups at δ 2.1–2.5 ppm) and acetonitrile’s nitrile group (no direct proton signal but inferred via coupling with adjacent thioether protons) .
  • IR Spectroscopy : Confirm the presence of C≡N stretches (~2250 cm1^{-1}) and S-C vibrations (600–700 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and fragment patterns matching the triazole-thioacetonitrile core .

Advanced Research Questions

Q. How can reaction yields for triazole derivatives be optimized under varying conditions?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents like acetonitrile enhance nucleophilicity of thiol intermediates, while ethanol/water mixtures improve recrystallization efficiency .
  • Catalysis : Adding NaBH4_4 or K2_2CO3_3 in stoichiometric ratios (e.g., 4:1 molar excess of NaBH4_4) reduces side reactions and improves selectivity .
  • Temperature Control : Reflux conditions (80–100°C) are optimal for cyclization, but lower temperatures (25–40°C) may prevent decomposition in sensitive intermediates .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) predict electronic properties, such as HOMO-LUMO gaps, to assess reactivity. For example, triazole-thioacetonitrile derivatives exhibit a HOMO-LUMO gap of ~4.5 eV, indicating moderate stability .
  • Molecular Dynamics (MD) : Simulate solubility parameters in acetonitrile/water systems to guide solvent selection for synthesis .
  • pKa Prediction : Tools like ACD/Labs estimate acidic/basic sites (e.g., triazole NH groups with pKa ~0.2) to optimize reaction pH .

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine 1^1H-NMR, 13^{13}C-NMR, and HRMS to resolve ambiguities. For example, overlapping proton signals in crowded regions (e.g., aromatic protons) can be deconvoluted using 2D-COSY or HSQC .
  • Impurity Analysis : Use HPLC-DAD (Diode Array Detection) with C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) and acetonitrile/water gradients to isolate and identify byproducts .
  • Crystallography : Single-crystal X-ray diffraction provides definitive proof of stereochemistry and bond connectivity in ambiguous cases .

Q. What strategies enhance bioactivity through structural modifications of this compound?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) at the triazole 5-position to improve antimicrobial activity. For example, 4-chlorophenyl analogs show 2–4× higher MIC values against S. aureus .
  • Hybrid Molecules : Conjugate with pharmacophores like thiophene or pyrimidine to target enzymes (e.g., SecA inhibitors in bacterial protein translocation) .
  • Prodrug Design : Modify the acetonitrile moiety to hydroxymethyl groups for enhanced solubility and in vivo release .

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